molecular formula C11H9ClN2O2 B1359183 4-Chloro-7-methoxyquinoline-6-carboxamide CAS No. 417721-36-9

4-Chloro-7-methoxyquinoline-6-carboxamide

Cat. No. B1359183
M. Wt: 236.65 g/mol
InChI Key: ZBTVNIDMGKZSGC-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyquinoline-6-carboxamide is a light yellow powder . It is used as an intermediate for synthesizing Lenvatinibis and is also used pharmaceutically for treating infection after burns .


Synthesis Analysis

The synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide involves a reaction with a molar ratio of hydrogen peroxide to Intermediate II of 1.05:1 . After the dropwise addition is completed, the reaction is returned to room temperature. Upon completion of the reaction, the reaction solution is added to ice water, filtered, washed with water, and dried to obtain 490 g of 4-chloro-7-methoxyquinoline-6-carboxamide with a yield of 91% .


Molecular Structure Analysis

The molecular formula of 4-Chloro-7-methoxyquinoline-6-carboxamide is C11H9ClN2O2 . It has a molecular weight of 236.65 .


Chemical Reactions Analysis

4-Chloro-7-methoxyquinoline-6-carboxamide is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase .


Physical And Chemical Properties Analysis

4-Chloro-7-methoxyquinoline-6-carboxamide is a solid, off-white to light beige in color . It has a melting point of >205°C (dec.), a boiling point of 426.7±45.0 °C (Predicted), and a density of 1.380±0.06 g/cm3 (Predicted) . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Antibacterial Activity

Research on quinoline derivatives, including compounds similar to 4-Chloro-7-methoxyquinoline-6-carboxamide, has shown promising antibacterial properties. For instance, a study by Qu et al. (2018) synthesized and evaluated novel quinoline derivatives for their effectiveness against various bacteria, demonstrating moderate to good antibacterial efficacy. This suggests potential applications of 4-Chloro-7-methoxyquinoline-6-carboxamide in antibacterial treatments (Qu et al., 2018).

Chemosensor Applications

The compound has been explored for its potential use as a chemosensor, particularly in detecting metal ions. A study by Prodi et al. (2001) characterized a quinoline derivative as a selective sensor for cadmium ions over other metal ions, indicating its potential utility in environmental monitoring and food safety applications (Prodi et al., 2001).

Antimicrobial and Antifungal Studies

Compounds structurally related to 4-Chloro-7-methoxyquinoline-6-carboxamide have shown promising results in antimicrobial and antifungal studies. Patel and Patel (2010) synthesized fluoroquinolone-based derivatives, which exhibited significant antibacterial and antifungal activities, highlighting the potential of similar compounds in treating infections (Patel & Patel, 2010).

Antitubercular Activity

In the pursuit of effective treatments against tuberculosis, novel quinoline derivatives have been synthesized and evaluated. Marvadi et al. (2020) demonstrated the potential of quinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis, indicating a potential application area for 4-Chloro-7-methoxyquinoline-6-carboxamide in tuberculosis treatment (Marvadi et al., 2020).

Cancer Research

Quinoline derivatives have also been explored for their antiproliferative activity against cancer cells. Tang et al. (2016) synthesized quinoline derivatives and evaluated them for their ability to inhibit cancer cell growth, demonstrating moderate to excellent potency. This suggests potential research applications of 4-Chloro-7-methoxyquinoline-6-carboxamide in cancer therapy (Tang et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

properties

IUPAC Name

4-chloro-7-methoxyquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTVNIDMGKZSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629105
Record name 4-Chloro-7-methoxyquinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methoxyquinoline-6-carboxamide

CAS RN

417721-36-9
Record name 4-Chloro-7-methoxyquinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Methoxy-4-chloroquinoline-6-carbonyl chloride (2.7 g) was dissolved in tetrahydrofuran (150 ml), and the solution was cooled to 0° C. After adding 30% ammonia water (5 ml), the mixture was stirred at room temperature for 30 minutes. Water was added, extraction was performed 3 times with ethyl acetate, and then the organic layers were combined, washed with water and saturated saline, dried over sodium sulfate and dried under reduced pressure to obtain the title compound (1.35 g).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Yao, Z Liu, M Zhao, Z Chen, P Li, Y Zhang… - … Pharmaceutica Sinica B, 2020 - Elsevier
… 4-Chloro-7-methoxyquinoline-6-carboxamide compound a (710.4 g, 3.00 mol), sodium tert-butoxide (353 g, 3.67 mol) and 4-amino-3-chloro-2-fluorophenol (600 g, 3.71 mol) were …
Number of citations: 17 www.sciencedirect.com
G Lv, Q Shi, T Zhang, J Li, Y Long, W Zhang… - Bioorganic & Medicinal …, 2023 - Elsevier
… Compound 12d (57.00 mg, 37 %) as a white solid was prepared from 4-chloro-7-methoxyquinoline-6-carboxamide (94.70 mg, 0.40 mmol, 1.00 equiv) and N-(3-hydroxy-5-…
Number of citations: 6 www.sciencedirect.com
RK Sadineni, RK Rapolu, VP Raju, N Srinivasu… - Chemical Papers, 2021 - Springer
… To a stirred solution of 4-chloro-7-methoxyquinoline-6-carboxamide 5 (50 g, 0.211 mol) in DMSO (250 mL) 4-amino-3-chloro phenol 7 (42.5 g, 0.296 mol) was added at room …
Number of citations: 8 link.springer.com
P Shiri, S Ramezanpour, AM Amani, W Dehaen - Molecular Diversity, 2022 - Springer
… from 4-chloro-7-methoxyquinoline-6-carboxamide 49 and 4-amino-3-chlorophenol 45 … 50 starting from 4-amino-3-chlorophenol 45 and 4-chloro-7-methoxyquinoline-6-carboxamide 49 …
Number of citations: 38 link.springer.com
MM Weiss, JC Harmange, AJ Polverino… - Journal of medicinal …, 2008 - ACS Publications
… The mixture was filtered and the resulting solid was washed sequentially with water and ether to provide 4-chloro-7-methoxyquinoline-6-carboxamide (852 mg, 91%) as a tan solid. H …
Number of citations: 50 pubs.acs.org
L Senaldi - 2020 - air.unimi.it
… The next step of the synthesis of Lenvatinib is the coupling between 1-(2-chloro-4-hydroxyphenyl)3-cyclopropylurea 3 and 4-chloro-7-methoxyquinoline-6-carboxamide 2 in the …
Number of citations: 2 air.unimi.it
JC Harmange, MM Weiss, J Germain… - Journal of medicinal …, 2008 - ACS Publications
A series of naphthyl-based compounds were synthesized as potential inhibitors of vascular endothelial growth factor (VEGF) receptors. Investigations of structure–activity relationships …
Number of citations: 99 pubs.acs.org
DS La, J Belzile, JV Bready, A Coxon… - Journal of medicinal …, 2008 - ACS Publications
… 4-Chloro-7-methoxyquinoline-6-carboxamide (1.66 g, 7.01 mmol) was added to a sealed round-bottomed vessel followed by 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol (1.59 g, 10.5 mmol…
Number of citations: 96 pubs.acs.org
A Bianco, M Franceschin, C Frezza… - Atti XXXVIII Convegno …, 2018 - iris.uniroma1.it
EMICORON is a compoud which was synthesized for the first time in our own laboratory in 20121, 2. From the chemical point of view, it is a benzo [ghi] perylen-diimmide presenting a …
Number of citations: 0 iris.uniroma1.it
A Puglisi, R Porta, M Benaglia - Convegno Nazionale della Divisione …, 2018 - air.unimi.it
Benvenuti al XXXVIII Convegno Nazionale della Divisione di Chimica Organica. Ad ospitare il nostro evento annuale per il 2018 è la città di Milano, e lo farà secondo la sua rinomata …
Number of citations: 0 air.unimi.it

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